molecular formula C19H36N2O2 B14283734 3-Hexadecylimidazolidine-2,4-dione CAS No. 124436-13-1

3-Hexadecylimidazolidine-2,4-dione

Cat. No.: B14283734
CAS No.: 124436-13-1
M. Wt: 324.5 g/mol
InChI Key: FKZRVZJSJLPNMJ-UHFFFAOYSA-N
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Description

3-Hexadecylimidazolidine-2,4-dione is a heterocyclic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities and have been extensively studied for their pharmacological properties. The presence of the hexadecyl group in the structure enhances its lipophilicity, making it a potential candidate for various applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecylimidazolidine-2,4-dione can be achieved through multiple synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base to form the desired product . Another method is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with ammonium carbonate and potassium cyanide . These reactions typically require controlled temperatures and specific solvents to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hexadecylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazolidine compounds .

Mechanism of Action

The mechanism of action of 3-Hexadecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity and leading to various biological effects. The compound’s lipophilicity allows it to interact with cell membranes and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexadecylimidazolidine-2,4-dione stands out due to its unique hexadecyl group, which enhances its lipophilicity and potential for membrane interactions. This structural feature differentiates it from other imidazolidine derivatives and contributes to its distinct pharmacological profile .

Properties

CAS No.

124436-13-1

Molecular Formula

C19H36N2O2

Molecular Weight

324.5 g/mol

IUPAC Name

3-hexadecylimidazolidine-2,4-dione

InChI

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(22)17-20-19(21)23/h2-17H2,1H3,(H,20,23)

InChI Key

FKZRVZJSJLPNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=O)CNC1=O

Origin of Product

United States

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